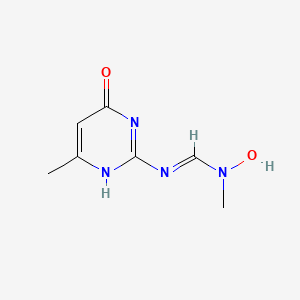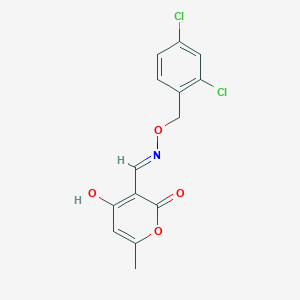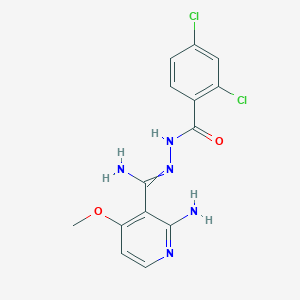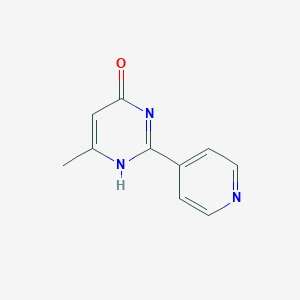
N-hydroxy-N-methyl-N'-(6-methyl-4-oxo-1H-pyrimidin-2-yl)methanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier N-hydroxy-N-methyl-N'-(6-methyl-4-oxo-1H-pyrimidin-2-yl)methanimidamide is a chemical entity cataloged in the PubChem database PubChem is a public repository for information on the biological activities of small molecules
Preparation Methods
Synthetic Routes: The synthesis typically involves reacting specific precursor chemicals under controlled conditions to form the desired compound. This may include steps such as condensation, cyclization, or other chemical transformations.
Reaction Conditions: The reactions are often carried out under specific temperature, pressure, and pH conditions to ensure the desired yield and purity of the compound. Catalysts and solvents may also be used to facilitate the reactions.
Chemical Reactions Analysis
N-hydroxy-N-methyl-N'-(6-methyl-4-oxo-1H-pyrimidin-2-yl)methanimidamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The gain of electrons, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions: The reactions may require specific reagents such as acids, bases, or other chemicals, and conditions like temperature control, inert atmosphere, or specific solvents.
Major Products: The products formed from these reactions depend on the specific reagents and conditions used. They may include various derivatives or transformed versions of the original compound.
Scientific Research Applications
N-hydroxy-N-methyl-N'-(6-methyl-4-oxo-1H-pyrimidin-2-yl)methanimidamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent or intermediate in the synthesis of other chemical compounds.
Biology: The compound may be used in studies related to cellular processes, enzyme interactions, or other biological phenomena.
Industry: Utilized in the production of materials, chemicals, or other industrial products.
Mechanism of Action
The mechanism by which N-hydroxy-N-methyl-N'-(6-methyl-4-oxo-1H-pyrimidin-2-yl)methanimidamide exerts its effects involves specific molecular targets and pathways. The compound may interact with enzymes, receptors, or other cellular components, leading to a cascade of biochemical reactions. These interactions can result in various physiological or pharmacological effects, depending on the context of its use.
Comparison with Similar Compounds
N-hydroxy-N-methyl-N'-(6-methyl-4-oxo-1H-pyrimidin-2-yl)methanimidamide can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with analogous chemical structures or functional groups. The comparison can be based on factors such as:
Chemical Structure: Similarities and differences in the molecular framework.
Reactivity: How the compound reacts under specific conditions compared to others.
Applications: Unique applications or advantages over similar compounds.
Some similar compounds include those cataloged in PubChem with related chemical properties or biological activities.
Properties
IUPAC Name |
N-hydroxy-N-methyl-N'-(6-methyl-4-oxo-1H-pyrimidin-2-yl)methanimidamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O2/c1-5-3-6(12)10-7(9-5)8-4-11(2)13/h3-4,13H,1-2H3,(H,9,10,12)/b8-4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIDMYVMFEVHEDW-XBXARRHUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N=C(N1)N=CN(C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)N=C(N1)/N=C/N(C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl (4Z)-2-methyl-5-oxo-4-[(4-propan-2-ylanilino)methylidene]-1H-pyrrole-3-carboxylate](/img/structure/B7786732.png)
![(3Z)-3-[(4-fluorophenyl)hydrazinylidene]-1-(morpholin-4-ylmethyl)indol-2-one](/img/structure/B7786740.png)


![4-hydroxy-N'-[(1E)-(1H-indol-3-yl)methylidene]-2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-3,5(13),6,8-tetraene-3-carbohydrazide](/img/structure/B7786754.png)
![N'-[(1Z)-(4-fluorophenyl)methylidene]-1,2,3-thiadiazole-4-carbohydrazide](/img/structure/B7786761.png)
![3,3-dimethoxy-N'-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]propanehydrazide](/img/structure/B7786767.png)
![N-[[1-amino-2-(2,4-dichlorophenoxy)ethylidene]amino]-4-chlorobenzamide](/img/structure/B7786770.png)
![ethyl 2-acetylimino-2-[2-(4-chloro-2-nitrophenyl)hydrazinyl]acetate](/img/structure/B7786787.png)


![(3Z)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-[(hydroxyamino)methylidene]thiourea](/img/structure/B7786801.png)
![(2Z)-2-[(3-methylphenyl)hydrazinylidene]-3-oxo-3-thiophen-2-ylpropanal](/img/structure/B7786820.png)
![1-(2,4-dichlorobenzyl)-4-hydroxy-3-[(E)-3-phenyl-2-propenyl]-2(1H)-pyridinone](/img/structure/B7786855.png)
